Synthesis and Characterization of Flubendiamide D3: An In-depth Technical Guide
Synthesis and Characterization of Flubendiamide D3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Flubendiamide D3, an isotopically labeled variant of the potent insecticide Flubendiamide. The introduction of three deuterium atoms on the phenyl-methyl group serves as a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical methods. This document details a plausible synthetic pathway, complete with experimental protocols for each step. Furthermore, it presents a thorough characterization of the final compound, including predicted spectroscopic data and structured tables for clarity.
Introduction
Flubendiamide is a novel insecticide belonging to the class of benzenedicarboxamides, which exhibits high efficacy against a broad spectrum of lepidopteran pests.[1] Its mode of action involves the activation of ryanodine receptors, leading to uncontrolled release of calcium ions and subsequent paralysis of the insect.[2] The synthesis of isotopically labeled Flubendiamide, specifically Flubendiamide D3, is of significant interest for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The deuterium-labeled analogue allows for precise tracking and quantification in complex biological and environmental matrices. This guide outlines a detailed methodology for the synthesis and characterization of Flubendiamide D3.
Synthesis of Flubendiamide D3
The synthesis of Flubendiamide D3 (1) is a multi-step process that begins with the commercially available Toluene-d3. The synthetic strategy focuses on the preparation of the key deuterated intermediate, 2-(trideuteromethyl)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline (7), which is then coupled with the other two requisite fragments of the Flubendiamide molecule.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of 2-Nitro-1-(trideuteromethyl)benzene (3)
To a stirred mixture of Toluene-d3 (10.0 g, 105 mmol) and concentrated sulfuric acid (25 mL) at 0 °C, a mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (15 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice (200 g) and the resulting solid is collected by filtration, washed with cold water until neutral, and dried under vacuum to afford 2-Nitro-1-(trideuteromethyl)benzene.
Step 2: Synthesis of 2-(Trideuteromethyl)aniline (4)
In a round-bottom flask equipped with a reflux condenser, 2-Nitro-1-(trideuteromethyl)benzene (10.0 g, 71.8 mmol) is dissolved in ethanol (150 mL). To this solution, iron powder (20.0 g, 358 mmol) and concentrated hydrochloric acid (5 mL) are added. The mixture is heated to reflux with vigorous stirring for 4 hours. After cooling to room temperature, the reaction mixture is made alkaline with a 20% sodium hydroxide solution and the product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 2-(Trideuteromethyl)aniline.
Step 3: Synthesis of 4-Iodo-2-(trideuteromethyl)aniline (5)
2-(Trideuteromethyl)aniline (5.0 g, 46.2 mmol) is intimately mixed with powdered iodine (12.9 g, 50.8 mmol) and calcium carbonate (5.1 g, 50.8 mmol). To this solid mixture, 50 mL of water is added with vigorous shaking. The reaction is allowed to stand for 45 minutes and then heated to 60-70 °C for 5 minutes. After cooling, the product is extracted with diethyl ether (3 x 75 mL). The combined ethereal solution is dried over anhydrous sodium sulfate and the solvent is evaporated to give 4-Iodo-2-(trideuteromethyl)aniline, which can be further purified by recrystallization from an ethanol-water mixture.
Step 4: Synthesis of 2-(Trideuteromethyl)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline (7)
In a pressure reactor, 4-Iodo-2-(trideuteromethyl)aniline (5.0 g, 21.3 mmol), heptafluoroisopropyl iodide (6.9 g, 23.4 mmol), and a suitable radical initiator (e.g., AIBN, 0.35 g, 2.13 mmol) are dissolved in an appropriate solvent such as acetonitrile (50 mL). The reactor is sealed and heated to 80-100 °C for 12 hours. After cooling, the solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel to afford 2-(Trideuteromethyl)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline.
Step 5: Synthesis of 2-((1,1-Dimethyl-2-(methylsulfonyl)ethyl)carbamoyl)-3-iodobenzoic acid (9)
This intermediate is prepared according to established literature procedures for the synthesis of Flubendiamide, starting from 3-iodophthalic anhydride and 2-amino-2-methyl-1-(methylsulfonyl)propane.
Step 6: Synthesis of Flubendiamide D3 (1)
To a solution of 2-((1,1-Dimethyl-2-(methylsulfonyl)ethyl)carbamoyl)-3-iodobenzoic acid (9) (1.0 g, 2.1 mmol), 2-(Trideuteromethyl)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline (7) (0.7 g, 2.1 mmol), and 1-hydroxybenzotriazole (HOBt) (0.31 g, 2.3 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, N,N'-diisopropylethylamine (DIPEA) (0.81 g, 6.3 mmol) is added, followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.48 g, 2.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield Flubendiamide D3.
Characterization of Flubendiamide D3
The structure and purity of the synthesized Flubendiamide D3 are confirmed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Data
| Parameter | Value |
| Molecular Formula | C₂₃H₁₉D₃F₇IN₂O₄S |
| Molecular Weight | 685.41 g/mol [3] |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
Mass Spectrometry (MS)
The mass spectrum of Flubendiamide D3 is expected to show a molecular ion peak ([M+H]⁺) at m/z 686, which is three mass units higher than that of the unlabeled Flubendiamide (m/z 683)[4]. The fragmentation pattern is predicted to be similar to that of the unlabeled compound, with key fragments showing a +3 mass unit shift if they contain the deuterated phenyl-methyl group.
Table 1: Predicted Mass Spectrometry Data for Flubendiamide D3
| Ion | Predicted m/z | Unlabeled Flubendiamide m/z[4][5] |
| [M+H]⁺ | 686 | 683 |
| [M-I+H]⁺ | 559 | 556 |
| [C₉H₇D₃F₇N]⁺ | 305 | 302 |
| [C₈H₁₄NO₃S]⁺ | 204 | 204 |
| [C₇H₅O₂I]⁺ | 248 | 248 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Flubendiamide D3 is expected to be very similar to that of unlabeled Flubendiamide, with the notable absence of the singlet corresponding to the phenyl-methyl protons. The ¹³C NMR spectrum will show a characteristic triplet for the CD₃ carbon due to deuterium coupling.
Table 2: Predicted ¹H NMR Data for Flubendiamide D3 (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.78 | s | 1H | Ar-NH |
| 8.43 | s | 1H | Alkyl-NH |
| 7.2-7.8 | m | 6H | Aromatic protons |
| 3.25 | s | 3H | -SO₂CH₃ |
| 1.55 | s | 6H | -C(CH₃)₂ |
Note: The signal for the phenyl-methyl protons, typically observed around δ 2.3 ppm in unlabeled Flubendiamide, will be absent.
Table 3: Predicted ¹³C NMR Data for Flubendiamide D3 (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~165 | C=O (Amide) |
| 120-145 | Aromatic Carbons |
| ~95 | C-I |
| ~60 | -C(CH₃)₂ |
| ~55 | -CH₂SO₂- |
| ~42 | -SO₂CH₃ |
| ~25 | -C(CH₃)₂ |
| ~18 (t) | -CD₃ |
Note: The chemical shift for the CD₃ group is expected to be a triplet due to ¹³C-¹D coupling.
Experimental Workflow and Signaling Pathways
Characterization Workflow
Mode of Action: Ryanodine Receptor Modulation
Flubendiamide acts by targeting the ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction in insects.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of Flubendiamide D3. The proposed synthetic route is logical and utilizes established chemical transformations. The comprehensive characterization data, including predicted NMR and mass spectra, will aid researchers in confirming the successful synthesis of this valuable isotopic standard. The availability of Flubendiamide D3 will undoubtedly facilitate more precise and reliable studies in the fields of insecticide metabolism, environmental fate, and residue analysis.
